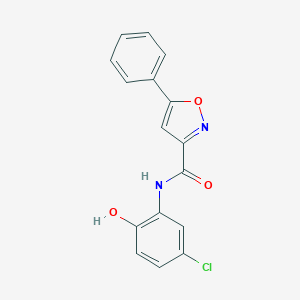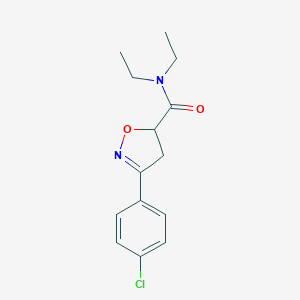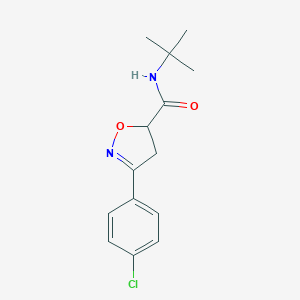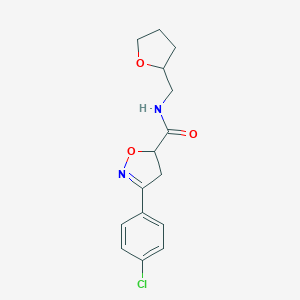
N-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of p-Tolyl and 3,4-Dimethoxy-Phenyl Groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling.
Amidation: The final step involves the formation of the amide bond, which can be achieved using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the isoxazole ring or the amide group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO4, CrO3, or PCC.
Reduction: Reducing agents like LiAlH4 or NaBH4 could be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents could be employed.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide could have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. Generally, isoxazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. This could involve binding to active sites, altering protein conformation, or affecting signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole Derivatives: Other compounds with the isoxazole ring, such as isoxazole-4-carboxylic acid derivatives.
Amides: Compounds with similar amide linkages, such as N-phenylacetamide.
Uniqueness
N-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific substitution pattern, which could confer distinct biological activities or chemical reactivity compared to other isoxazole derivatives.
Propriétés
Formule moléculaire |
C19H18N2O4 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
N-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H18N2O4/c1-12-4-6-13(7-5-12)17-11-15(21-25-17)19(22)20-14-8-9-16(23-2)18(10-14)24-3/h4-11H,1-3H3,(H,20,22) |
Clé InChI |
CPGPLDTUMBORBR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC(=C(C=C3)OC)OC |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC(=C(C=C3)OC)OC |
Solubilité |
0.4 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{[(5-phenyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B318168.png)


![1-{[3-(4-Chlorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B318173.png)
![1-{[3-(4-chlorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-(2-furoyl)piperazine](/img/structure/B318174.png)

![[3-(4-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-(4-ethylpiperazin-1-yl)methanone](/img/structure/B318176.png)



![4-{[3-(4-Chlorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}morpholine](/img/structure/B318183.png)
![3-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B318185.png)

![1-{[3-(4-Chlorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-methylpiperazine](/img/structure/B318189.png)
